molecular formula C13H10BrNO4 B8534237 2-(4-Bromophenoxy)-5-methoxynicotinic acid CAS No. 1215868-60-2

2-(4-Bromophenoxy)-5-methoxynicotinic acid

Cat. No. B8534237
M. Wt: 324.13 g/mol
InChI Key: LUFWEYVNBZHZHV-UHFFFAOYSA-N
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Patent
US08883782B2

Procedure details

To a slurry of sodium hydride (60% dispersion) (21.74 g, 543 mmol) in DMF (351 mL, 175 mmol) at 0° C. was added 4-bromophenol (60.7 g, 351 mmol) over the course of 5 minutes. Stirred at 0° C. for two minutes then removed from the ice bath and stirred for an additional 5 minutes at room temperature. Added 2-fluoro-5-methoxynicotinic acid (30 g, 175 mmol) portionwise over 10 minutes and heated the resulting slurry at 140° C. After cooling to room temperature the mixture was then poured onto 1 kg of ice and was quenched with acetic acid (50.2 mL, 877 mmol) and then 75 mL of 6 N HCl. Stirred vigorously for 1 hour, leading to the formation of a red slurry containing a very fine white precipitate. Filtered the slurry to provide 2-(4-bromophenoxy)-5-methoxynicotinic acid.
Quantity
21.74 g
Type
reactant
Reaction Step One
Name
Quantity
351 mL
Type
reactant
Reaction Step One
Quantity
60.7 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Quantity
50.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].CN(C=O)C.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1.F[C:17]1[N:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][C:18]=1[C:19]([OH:21])=[O:20].C(O)(=O)C.Cl>>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][C:17]2[N:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][C:18]=2[C:19]([OH:21])=[O:20])=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
21.74 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
351 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
60.7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=N1)OC
Step Three
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Step Four
Name
Quantity
50.2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
75 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirred at 0° C. for two minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then removed from the ice bath
STIRRING
Type
STIRRING
Details
stirred for an additional 5 minutes at room temperature
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
heated the resulting slurry at 140° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
STIRRING
Type
STIRRING
Details
Stirred vigorously for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
containing a very fine white precipitate
FILTRATION
Type
FILTRATION
Details
Filtered the slurry

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
BrC1=CC=C(OC2=C(C(=O)O)C=C(C=N2)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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